N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline
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Overview
Description
N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline is a complex organic compound characterized by its unique structure, which includes an indole core, a methoxyphenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced through electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an electrophile to attach the methoxy group to the aromatic ring.
Formation of the Final Compound: The final step involves the condensation of the indole derivative with an aniline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]benzene
- N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]pyridine
Uniqueness
Compared to similar compounds, N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-15-20-21(24-23-17-7-4-3-5-8-17)9-6-10-22(20)25(16)18-11-13-19(26-2)14-12-18/h3-5,7-8,11-15,23H,6,9-10H2,1-2H3/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHYERRPUGZFY-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC)CCCC2=NNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(N1C3=CC=C(C=C3)OC)CCC/C2=N\NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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